molecular formula C19H19ClF3N5O6 B11522247 N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

Cat. No.: B11522247
M. Wt: 505.8 g/mol
InChI Key: TWYKOUFMVQUCDY-UHFFFAOYSA-N
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Description

N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine is a complex organic compound characterized by the presence of multiple nitro, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine involves interactions with specific molecular targets and pathways. The presence of nitro and chloro groups allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClF3N5O6

Molecular Weight

505.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

InChI

InChI=1S/C19H19ClF3N5O6/c20-14-11-13(26(29)30)5-6-15(14)24-7-3-1-2-4-8-25-18-16(27(31)32)9-12(19(21,22)23)10-17(18)28(33)34/h5-6,9-11,24-25H,1-4,7-8H2

InChI Key

TWYKOUFMVQUCDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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